Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17618206
Molecular Formula: C13H17BrClNO3
Molecular Weight: 350.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BrClNO3 |
|---|---|
| Molecular Weight | 350.63 g/mol |
| IUPAC Name | ethyl 2-amino-5-bromo-6-methoxy-1,3-dihydroindene-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H16BrNO3.ClH/c1-3-18-12(16)13(15)6-8-4-10(14)11(17-2)5-9(8)7-13;/h4-5H,3,6-7,15H2,1-2H3;1H |
| Standard InChI Key | ZLCBUDPUJVOJJV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CC2=CC(=C(C=C2C1)Br)OC)N.Cl |
Introduction
Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical development. This compound belongs to the indene derivative family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered cyclopentane ring.
Molecular and Structural Data
The compound features a bromine atom at position 5, a methoxy group at position 6, and an amino group attached to the indene core. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.
Key Structural Features
-
Bromine Substitution: The bromine atom contributes to the compound's reactivity and potential biological activity.
-
Methoxy Group: This electron-donating group influences the compound's electronic properties, potentially enhancing interactions with biological targets.
-
Carboxylate Ester: The ethyl ester group provides lipophilicity, which may affect membrane permeability.
Synthesis Pathways
The synthesis of ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multi-step organic reactions:
-
Bromination: A selective bromination step introduces the bromine atom at position 5 of the indene ring.
-
Esterification: Formation of the ethyl carboxylate group is achieved through esterification reactions.
-
Methoxylation: The methoxy group is introduced via substitution reactions using methanol or related reagents.
-
Salt Formation: Conversion to the hydrochloride salt ensures improved stability and solubility.
Biological Activity
Indene derivatives, including this compound, are often explored for their pharmacological properties:
-
Anti-inflammatory Effects: Indene derivatives have shown promise in reducing inflammation by modulating cytokine production .
-
Antioxidant Properties: The presence of electron-donating groups like methoxy may enhance free radical scavenging activity.
-
Neurological Applications: Similar compounds have been investigated for their ability to improve symptoms of hypoxia and anoxia .
Analytical Characterization
The compound can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Confirms the positions of functional groups.
-
Mass Spectrometry (MS): Verifies molecular weight and composition.
-
Infrared Spectroscopy (IR): Identifies characteristic bonds such as C=O stretching in the ester group.
Applications in Medicinal Chemistry
Ethyl 2-amino-5-bromo-6-methoxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has potential applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume